Product packaging for 4-Cyano-4'-pentyl-D11-diphenyl(Cat. No.:)

4-Cyano-4'-pentyl-D11-diphenyl

Cat. No.: B1459251
M. Wt: 260.4 g/mol
InChI Key: HHPCNRKYVYWYAU-GILSBCIXSA-N
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Description

Significance of Deuteration in Liquid Crystal Research

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a powerful technique in liquid crystal research. This isotopic substitution provides a unique tool for scientists to probe the molecular dynamics and structure of liquid crystalline materials without significantly altering their chemical properties. The increased mass of deuterium strengthens chemical bonds, leading to enhanced stability against photochemical degradation. mdpi.comresearchgate.net This is particularly advantageous in applications where liquid crystals are exposed to UV radiation. mdpi.comresearchgate.net Furthermore, the distinct nuclear magnetic properties of deuterium make it an invaluable label for Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering studies, allowing for detailed investigations into molecular ordering, conformation, and dynamics within various liquid crystal phases. nasa.govaip.orgworldscientific.comacs.org

Overview of 4-Cyano-4'-pentylbiphenyl (B1218408) (5CB) as a Model Mesogen

4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is a cornerstone of liquid crystal research. pubcompare.aiwikipedia.org Its simple molecular structure, consisting of a rigid biphenyl (B1667301) core, a polar cyano group, and a flexible pentyl chain, gives rise to a nematic liquid crystal phase at room temperature. researchgate.net This readily accessible nematic range makes 5CB an ideal model system for studying the fundamental principles of liquid crystal behavior, including phase transitions, molecular alignment, and electro-optical effects. pubcompare.airesearchgate.net The molecule is approximately 20 Å long. wikipedia.org It transitions from a crystalline to a nematic state at 22.5 °C and from a nematic to an isotropic liquid at 35.0 °C. wikipedia.org

Historical Context of Deuterated Cyanobiphenyls in Materials Science Research

The use of deuterated cyanobiphenyls in materials science has a rich history intertwined with the development of advanced analytical techniques. ornl.gov The synthesis of deuterated liquid crystals, including cyanobiphenyls, was initially driven by the need for materials with reduced absorption in the infrared region for various applications. researchgate.net However, the complexity and cost of synthesis have historically limited the availability of a wide range of deuterated mesogens. mdpi.comresearchgate.net Despite these challenges, the unique advantages offered by deuteration, particularly for neutron scattering and NMR spectroscopy, have ensured their continued importance in fundamental research. ornl.goveuropa.eu These studies have been crucial in developing a deeper understanding of the structure-property relationships that govern the performance of liquid crystals in technologies such as displays and sensors. europa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N B1459251 4-Cyano-4'-pentyl-D11-diphenyl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPCNRKYVYWYAU-GILSBCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyano 4 Pentyl D11 Biphenyl

Direct Synthesis from Deuterated Precursors

Direct synthesis offers a precise method for producing 4-Cyano-4'-pentyl-D11-biphenyl by building the molecule with already deuterated components. This approach ensures high isotopic purity and specific placement of deuterium (B1214612) atoms.

Stepwise Synthetic Routes

A common strategy mirrors the synthesis of the non-deuterated 5CB, but with the crucial use of a fully deuterated pentyl precursor. This multi-step process typically involves:

Bromination: Introduction of a bromine atom onto the biphenyl (B1667301) core.

Acylation: Attachment of a pentyl group to the biphenyl structure, in this case, a deuterated pentyl chain, often via a Friedel-Crafts acylation reaction.

Reduction: The acylated product is then reduced.

Cyanation: Finally, the bromine atom is replaced with a cyano (-CN) group to yield the target molecule.

This stepwise approach allows for controlled synthesis, ensuring the deuterium atoms are located exclusively on the pentyl chain.

Utilization of Deuterated Organometallic Intermediates

The use of deuterated organometallic reagents, such as Grignard reagents, provides an alternative and effective pathway. The synthesis can proceed through the following steps:

Formation of a Deuterated Grignard Reagent: A deuterated pentyl halide is reacted with magnesium to form a deuterated pentyl Grignard reagent (C₅D₁₁MgBr). masterorganicchemistry.com

Coupling Reaction: This Grignard reagent is then reacted with a suitable biphenyl precursor that has a leaving group, such as a bromine atom. This coupling reaction forms the deuterated alkyl biphenyl intermediate.

Cyanation: The final step involves the introduction of the cyano group, typically by replacing the leaving group.

This method is advantageous for its ability to create the carbon-carbon bond between the deuterated pentyl chain and the biphenyl core efficiently.

Hydrogen-Deuterium Exchange Methods

Hydrogen-deuterium (H-D) exchange methods offer an alternative approach where the non-deuterated 4-cyano-4'-pentylbiphenyl (B1218408) is subjected to conditions that replace hydrogen atoms with deuterium.

Catalytic Deuteration Approaches

This technique involves the use of a catalyst, such as palladium or platinum, in the presence of a deuterium source like heavy water (D₂O). mdpi.comansto.gov.au The pre-formed 4-cyano-4'-pentylbiphenyl is treated under controlled conditions to facilitate the exchange of hydrogen atoms on the pentyl chain for deuterium atoms. mdpi.com The general process involves exposing the starting material to D₂O at elevated temperatures and pressures with a metal catalyst. ansto.gov.au

Challenges in Achieving High Isotopic Purity and Regioselectivity

A significant drawback of hydrogen-deuterium exchange methods is the difficulty in achieving high isotopic purity and controlling the exact location of deuterium incorporation (regioselectivity). d-nb.infonih.gov These methods can often lead to incomplete deuteration, resulting in a mixture of molecules with varying numbers of deuterium atoms, and isotopic scrambling, where deuterium is incorporated into unintended positions on the molecule. d-nb.info For applications requiring high isotopic purity, direct synthesis from deuterated precursors is often the preferred method. acs.org

Emerging Electrochemical Deuteration Techniques

Recent advancements in organic synthesis have introduced electrochemical methods for deuteration. xmu.edu.cn These techniques offer a potentially more environmentally friendly and efficient way to introduce deuterium into organic molecules. xmu.edu.cnchinesechemsoc.org Electrocatalytic reductive deuteration, for example, can use D₂O as the deuterium source and proceed without the need for harsh reagents or transition-metal catalysts. chinesechemsoc.orgnih.gov This approach has shown success in the deuteration of various aromatic and alkyl halides. xmu.edu.cn While still an emerging field, electrochemical deuteration holds promise for the synthesis of deuterated compounds like 4-Cyano-4'-pentyl-D11-biphenyl, potentially offering improved control and sustainability. xmu.edu.cnbohrium.com

Comparative Analysis of Batch and Continuous Flow Synthesis Systems for Deuterated Liquid Crystals

The synthesis of deuterated liquid crystals, including compounds like 4-Cyano-4'-pentyl-D11-biphenyl, involves intricate chemical transformations where precision and efficiency are paramount. The choice of reactor technology—either traditional batch systems or modern continuous flow systems—can significantly influence the outcome of the synthesis in terms of yield, purity, safety, and scalability. While specific comparative studies on the synthesis of 4-Cyano-4'-pentyl-D11-biphenyl are not extensively detailed in publicly available research, valuable insights can be drawn from studies on analogous deuterated liquid crystalline materials. figshare.comtandfonline.com

Historically, the fine chemical and pharmaceutical industries have relied on batch reactors for production. mdpi.com These systems are characterized by their flexibility, allowing for a variety of chemical reactions to be performed in the same vessel, and a simpler initial setup. labmanager.com However, challenges related to scalability, process control, and safety for highly reactive or exothermic processes have driven interest in continuous flow chemistry. labmanager.comresearchgate.net

Continuous flow systems, where reagents are pumped through a network of tubes or channels, offer enhanced control over reaction parameters such as temperature, pressure, and residence time. labmanager.com This precise control often leads to improved product consistency and higher yields. mdpi.com The smaller reaction volumes at any given moment also significantly enhance safety, particularly when dealing with hazardous reagents or intermediates. labmanager.com

Research into the synthesis of other deuterated liquid crystals, such as deuterium-labeled 4,4ʺ-dialkyl-2′,3′-difluoro-[1,1′:4′,1ʺ]terphenyls, provides a direct comparison between these two synthetic methodologies. figshare.comtandfonline.com In these studies, both batch and continuous flow systems were utilized for deuteration reactions, including the reduction of carbonyl groups (C=O) and the selective deuteration of carbon-carbon triple bonds (C≡C). tandfonline.com

The findings indicate that the optimal system depends on the specific synthetic step. For instance, the batch reactor was found to be superior for the deuteration of smaller precursor molecules and those containing carbonyl (C=O) groups. tandfonline.com This process achieved excellent isotopic purity, with 80% D for α-deuterated terphenyls and 91-96% D for α,β-deuterated compounds. tandfonline.com Conversely, the continuous flow system demonstrated higher efficacy for the synthesis of larger, rod-like molecules and was particularly recommended as the final step in a multi-step synthesis protocol to ensure high purity. tandfonline.com

One notable advantage of continuous flow technology is the ability to integrate in situ reagent generation. For example, a continuous flow system using an H-Cube Pro reactor was adapted for the synthesis of deuterated liquid crystals where deuterium gas was generated on-demand from heavy water (D₂O). figshare.comnii.ac.jpresearchgate.net This approach enhances safety and efficiency by avoiding the storage and handling of pressurized deuterium gas.

The general advantages and disadvantages of each system, as they apply to the synthesis of complex molecules like deuterated liquid crystals, are summarized below.

Interactive Data Tables

Table 1: General Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SystemContinuous Flow System
Process Control Less precise; parameters can vary within the vessel.Highly precise control of temperature, pressure, and residence time. labmanager.com
Safety Higher risk with large volumes of hazardous materials or exothermic reactions. labmanager.comImproved safety due to small reaction volumes. labmanager.com
Scalability Challenging; often requires process redesign. labmanager.comSeamless scalability by increasing flow rate or parallel processing. labmanager.com
Productivity & Quality Potential for downtime between batches; quality can vary. labmanager.comContinuous operation leads to higher productivity and consistent product quality. labmanager.com
Flexibility Highly flexible for diverse reaction types in a single apparatus. labmanager.comLess flexible; often designed for a specific reaction or process.
Table 2: Research Findings in Deuterated Liquid Crystal Synthesis
Synthetic Step / Molecule TypePreferred SystemReasoning / OutcomeSource
Deuteration of C=O groupsBatch ReactorNecessary for this specific transformation to achieve high isotopic purity (80-96% D). tandfonline.com
Synthesis of small precursorsBatch ReactorObserved superiority in yield and conversion for smaller components. tandfonline.com
Synthesis of larger, rod-like precursors (with C≡C bridges)Continuous FlowAchieved higher purity for the final product. tandfonline.com
Final step in synthetic protocolContinuous FlowRecommended for ensuring the highest final product purity. tandfonline.com
Selective Hydrogenation (General)Continuous FlowHigher yields (~90% vs. ~70% in batch) due to optimized residence time. mdpi.com

Spectroscopic Characterization and Molecular Probing

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Cyano-4'-pentyl-D11-biphenyl

NMR spectroscopy is a primary method for investigating the structural and dynamic characteristics of 4-Cyano-4'-pentyl-D11-biphenyl. Both deuterium (B1214612) (²H) and proton (¹H) NMR provide complementary information about the molecule's behavior in its various phases.

Deuterium NMR of the selectively deuterated pentyl chain is instrumental in characterizing the orientational order and dynamics of this flexible part of the molecule. The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient provides detailed information on the alignment and motion of the C-D bonds.

In the nematic phase, the anisotropic environment causes a splitting of the deuterium NMR signal, known as quadrupole splitting. The magnitude of this splitting is directly proportional to the order parameter of the corresponding C-D bond, which quantifies the degree of orientational order of that segment of the pentyl chain with respect to the liquid crystal director. Studies have shown that the order parameters calculated from these splittings provide a detailed picture of the chain's conformation and flexibility.

Table 1: Deuterium Quadrupole Splittings and Order Parameters for 4-Cyano-4'-pentyl-D11-biphenyl in the Nematic Phase

Carbon Position in Pentyl ChainQuadrupole Splitting (kHz)C-D Bond Order Parameter (S_CD)
1'28.50.36
2'27.80.35
3'22.10.28
4'15.80.20
5' (methyl group)4.70.06

Note: The values presented are representative and can vary with temperature.

While the nematic phase is typically considered uniaxial, meaning the molecules have a preferred orientation along a single director axis, the possibility of biaxiality (ordering with respect to a second axis) can be investigated. By spinning the sample at the magic angle, it is possible to average out the dominant quadrupolar interactions, allowing for the detection of more subtle effects like biaxiality. Such experiments on systems like 4-Cyano-4'-pentyl-D11-biphenyl help to refine the understanding of the symmetry and order within the nematic phase.

The dynamics of the pentyl chain are probed by measuring spin-lattice relaxation times. The Zeeman relaxation time (T₁Z) and quadrupolar relaxation time (T₁D) are sensitive to different types of molecular motions. Analysis of these relaxation rates provides insights into the timescales of various dynamic processes, such as rotations around C-C bonds and collective director fluctuations. These studies reveal that molecular motions on a timescale of approximately ω⁻¹ (where ω is the resonance frequency) are the most efficient source of relaxation. nih.gov

Proton (¹H) NMR Spectroscopy in Partially Deuterated Systems

The proton NMR spectrum of the biphenyl (B1667301) group in 4-Cyano-4'-pentyl-D11-biphenyl provides information about the rigid core of the molecule. journaldephysique.org The deuteration of the pentyl chain simplifies the proton spectrum by removing the signals from the alkyl protons, thus reducing spectral overlap and simplifying analysis. escholarship.org

Conventional one-dimensional proton NMR spectra of liquid crystals are often complex due to the large number of dipolar couplings between protons. Multiple-quantum (MQ) NMR is an advanced technique that can simplify these complex spectra. escholarship.orgscispace.com By exciting and detecting transitions involving changes in the total magnetic quantum number greater than one, MQ NMR reduces the number of spectral lines. escholarship.orgscispace.com For instance, the six- and seven-quantum spectra of 4-Cyano-4'-pentyl-D11-biphenyl are significantly simpler and easier to analyze than the single-quantum spectrum. scispace.com This technique has been successfully used to determine the dipolar couplings within the biphenyl group, which in turn allows for the calculation of structural parameters like the dihedral angle between the two phenyl rings, which was determined to be approximately 32 ± 1°. acs.org The resolution in these experiments can be high, with linewidths of less than 2 Hz being achievable. escholarship.org

Determination of Proton Dipolar Couplings and Internuclear Distances

Proton nuclear magnetic resonance (NMR) spectroscopy, particularly multiple-quantum NMR, has been a powerful tool for investigating the anisotropic ordering and molecular structure of 4-Cyano-4'-pentyl-D11-diphenyl (5CB-d11) in its nematic phase. researchgate.net The use of a deuterated pentyl chain simplifies the proton spectrum, allowing for a more straightforward analysis of the biphenyl protons. researchgate.net

The multiple-quantum spectra of 5CB-d11 show a greater resolution of line splittings compared to conventional single-quantum Fourier transform NMR. researchgate.net This enhanced resolution simplifies the spectral analysis for determining proton dipole-dipole coupling constants. researchgate.net Specifically, splittings observed in the five-, six-, and seven-quantum spectra are utilized to extract the biphenyl proton couplings. researchgate.net These dipolar couplings are crucial as they are proportional to the inverse third power of the internuclear distance, providing precise information about the geometry of the molecule. acs.org

Researchers have used these experimentally determined dipolar couplings to derive values for internuclear distances within the biphenyl unit. researchgate.net This information is fundamental for constructing an accurate model of the molecular structure in the liquid crystalline phase.

Conformation Analysis of the Biphenyl Core from NMR Data

The conformation of the biphenyl core, specifically the dihedral angle between the two phenyl rings, is a key determinant of the molecule's properties. NMR studies on 5CB-d11 have provided significant insights into this conformational aspect. A preliminary analysis of the biphenyl conformation using multiple quantum NMR suggests a dihedral angle of 32 ± 1°. acs.org Another study, which considered two models for the biphenyl symmetry (D2 and D4), determined the angle of twist between the ring planes to be 30 ± 2° under the D4 symmetry model, which produced a more reasonable structural description. researchgate.net

The analysis of proton dipolar couplings has been instrumental in this conformational analysis. By fitting the experimental dipolar couplings to theoretical models, researchers can deduce the most probable conformation of the biphenyl core. researchgate.net The combination of predictive atomistic molecular dynamics (MD) simulations and liquid-crystal NMR (LXNMR) residual dipolar coupling measurements has further refined the understanding of the biphenyl conformation in cyanobiphenyl liquid crystals. nih.gov

Vibrational Spectroscopy: Raman and Infrared (IR) Studies

Vibrational spectroscopy, including Raman and IR techniques, offers a complementary approach to understanding the structure and phase behavior of this compound.

Comparative Raman Spectroscopy of 5CB and 5CB-d11 in Solid, Nematic, and Isotropic Phases

Comparative studies of the Raman spectra of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) and its deuterated analogue, 5CB-d11, have been conducted in the solid, nematic, and isotropic liquid phases. researchgate.net A comparison of the spectra in the isotropic liquid phase has enabled a partial assignment of the observed vibrational modes. researchgate.net For both compounds, the spectra of the nematic and isotropic phases are similar to each other but differ significantly from the solid phase spectra. researchgate.net This indicates that the short-range molecular order is similar in the two fluid phases, while the long-range crystalline order imposes different vibrational characteristics.

Analysis of the Cyano Stretching Vibration and its Phase Dependence

The cyano (C≡N) stretching vibration is a particularly sensitive probe of the local molecular environment. In both 5CB and 5CB-d11, the C≡N stretching vibration appears as a doublet in the Raman spectra of the solid phases. researchgate.net However, in the nematic and isotropic liquid phases, it manifests as a single band. researchgate.net This splitting in the solid phase is attributed to the presence of at least two non-equivalent molecules in the unit cell of the crystal, a phenomenon known as crystal-field splitting. The coalescence into a single band in the fluid phases reflects the more disordered and averaged molecular environment. researchgate.net Studies on similar nitrile-containing molecules have shown that the C≡N stretching frequency is influenced by interactions with the surrounding environment, such as hydrogen bonding and solvent polarizability. nih.govnih.gov

Temperature-Dependent Spectroscopic Investigations for Structure-Phase Correlation

Temperature-dependent Raman spectroscopy has been employed to study the phase transitions of 5CB. researchgate.net The nematic to isotropic liquid transition temperature of 5CB-d11 was found to be 1°C lower than that of 5CB. researchgate.net Broader temperature-dependent studies on 5CB, from -160°C to 90°C, have provided detailed insights into its structural and intermolecular interaction characteristics across different phases. researchgate.net Such studies have revealed solid crystalline polymorphism, as indicated by the splitting of the C≡N bands at temperatures below the solid-to-nematic transition. nih.gov These temperature-dependent investigations are crucial for correlating spectroscopic changes with structural and phase transitions. researchgate.netnih.gov General observations in temperature-dependent IR spectroscopy show a trend of peak shifts towards higher frequencies as the temperature decreases, which can be attributed to conformational changes like pedal motion within the molecular framework. semanticscholar.org

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy provides valuable information about the electronic structure and excited-state dynamics of molecules. Low-temperature PL studies of 5CB have revealed emissions from both monomer and dimer (excimer) structures. researchgate.net The presence of multiple, energetically distinct monomer and dimer conformers has been observed, with their relative populations changing non-monotonously with temperature. researchgate.net

An increase in temperature from 10 K to 229 K leads to a red shift in the photoluminescence spectral band, which is explained by a flattening of the 5CB molecule's conformation. researchgate.net The crystallization at 229 K results in a conformational transition to a more non-planar structure, characteristic of the ideal crystal. researchgate.net In the nematic phase (T > 297 K), non-planar conformations are dominant. researchgate.net These PL studies, often complemented by IR spectroscopy, serve as a sensitive probe for molecular alignment and conformational changes in different phases of 5CB. researchgate.net

Luminescence Behavior and Formation of Monomer/Dimer Structures in 5CB-d11 Analogues

The formation of antiparallel dimers in 4-cyano-4'-alkyl biphenyls (nCB), including the pentyl (5CB) variant, has been confirmed through fluorescence emission (FE) and dielectric relaxation (DR) studies in isotropic solutions. nih.gov These studies reveal the coexistence of monomeric and dimeric species, each with distinct luminescence characteristics.

Under highly dilute conditions, 5CB exhibits a sharp fluorescence emission signal at approximately 325 nm, which is attributed to the nCB monomer. nih.gov However, as the concentration increases, a broad fluorescence emission signal emerges at around 390 nm. nih.gov This second signal is assigned to excimer emission, which includes emission from dimers formed in the ground state. nih.gov The relative intensity of this excimer emission increases with higher concentrations, indicating a shift in the equilibrium towards dimer formation. nih.gov

The formation of these antiparallel dimers is a result of the strong dipolar association between molecules. researchgate.net The equilibrium for this association can be represented as:

2nCB ↔ (nCB)₂ nih.gov

Studies have shown that the equilibrium constant for this dimer formation, as determined from DR data, is in reasonable agreement with the constant for excimer formation derived from fluorescence measurements. nih.gov This suggests that the excimers observed in fluorescence spectroscopy and the antiparallel dimers are identical chemical species. nih.gov In the nematic phase of 5CB, these dimer structures are shown to be the dominating species. arxiv.org

Table 1: Fluorescence Emission Data for 5CB Monomer and Dimer Structures

Species Emission Wavelength (nm) Concentration Dependence
Monomer ~325 Dominant at very low concentrations. nih.gov

| Excimer/Dimer | ~390 | Intensity increases with increasing concentration. nih.gov |

Identification of Crystal Modifications and Conformational Changes at Low Temperatures

4-cyano-4'-pentylbiphenyl (5CB) displays a rich solid crystalline polymorphism, meaning it can exist in multiple crystalline forms, particularly at low temperatures. arxiv.orgijeijournal.com The specific crystal structure that forms is highly dependent on the thermal history, such as the cooling rate. researchgate.net

Differential scanning calorimetry (DSC) and X-ray diffraction studies have identified several distinct solid phases below the nematic phase:

Glassy Liquid Crystal (GLC) Phase: Formed upon rapid cooling (≥5 K/min), with a glass transition temperature of 208 K. researchgate.net

Metastable Crystalline Phase (C1): Formed by slow cooling at a rate of ≤ 0.2 K/min. researchgate.net

Stable Crystalline Phase (C2): A more stable crystalline phase that can be obtained upon heating either the C1 or GLC phase. researchgate.net

These phase transitions are accompanied by significant conformational changes in the 5CB molecules. arxiv.org In the low-temperature crystalline phase, the pentyl alkyl chains adopt an extended conformation. arxiv.org The conformation of the biphenyl core also changes; a preliminary analysis of the multiple quantum NMR spectrum of 4-cyano-4'-pentyl-d11-biphenyl in the nematic phase indicates a dihedral angle of 32 ± 1° between the two phenyl rings. acs.org In the low-temperature crystalline phase, the alkyl chains are oriented nearly perpendicular to the plane of the adjacent benzene (B151609) ring. arxiv.org

Photoluminescence spectroscopy has been used to probe these conformational changes. arxiv.orgresearchgate.net A red shift in the photoluminescence spectral band is observed as the temperature increases from 10 K to 229 K, which has been explained by a flattening of the 5CB molecule's conformation. arxiv.org The crystallization that occurs around 229 K leads to a conformational transition to the non-planar structure characteristic of an ideal crystal. arxiv.org

Table 2: Low-Temperature Phases and Conformational Details of 5CB

Phase Formation Condition Key Characteristics Molecular Conformation
Glassy Liquid Crystal (GLC) Rapid cooling (≥5 K/min). researchgate.net Glass transition at 208 K. researchgate.net N/A
Metastable Crystal (C1) Slow cooling (≤ 0.2 K/min). researchgate.net Less stable crystalline form. researchgate.net N/A
Stable Crystal (C2) Heating of C1 or GLC phase. researchgate.net More stable crystalline form. researchgate.net Non-planar biphenyl, extended alkyl chain. arxiv.org

| Nematic Phase | Heating above crystalline phase. arxiv.org | Dominance of planar dimer structures. arxiv.org | Dihedral angle of ~32°. arxiv.orgacs.org |

Table 3: List of Chemical Compounds

Compound Name
This compound
4-cyano-4'-pentylbiphenyl (5CB)

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of 4-Cyano-4'-pentyl-D11-biphenyl and Related Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of 4-Cyano-4'-pentyl-D11-biphenyl (often referred to as D-5CB) and its non-deuterated counterpart, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), MD simulations provide detailed insights into their behavior at the molecular level. These simulations are particularly valuable for understanding the properties of liquid crystal phases.

Simulation of Molecular Order Parameters and Orientational Distribution Functions

The defining characteristic of a liquid crystal is its orientational order. MD simulations are frequently employed to quantify this order through the calculation of order parameters and orientational distribution functions.

The second-rank order parameter, denoted as

, is a key metric derived from these simulations. It describes the average orientation of the molecules relative to a director, which is the axis of preferred alignment in the nematic phase. A value of

= 1 indicates perfect alignment,

= 0 represents an isotropic (random) orientation, and intermediate values signify the degree of nematic order. For instance, MD simulations of 5CB have been used to calculate the second-rank order parameter to characterize its nematic phase.[

Furthermore, the ordering matrix of 4-cyano-4′-pentyl-d11-2′,3′,5′,6′-d4-biphenyl has been determined from proton dipolar couplings, providing detailed information about the orientation of different parts of the molecule. tandfonline.com The deuteration of the pentyl chain in 4-Cyano-4'-pentyl-D11-biphenyl is particularly useful for nuclear magnetic resonance (NMR) studies, which can experimentally determine order parameters and validate simulation results. The analysis of orientational distribution functions from simulations provides a more detailed picture than a single order parameter, showing the probability of finding a molecule at a specific orientation relative to the director.

Studies of Translational Diffusion Coefficients and Molecular Reorientations

MD simulations can track the movement of individual molecules over time, allowing for the calculation of translational diffusion coefficients. These coefficients quantify the rate at which molecules move through the bulk material. In the anisotropic environment of a liquid crystal, diffusion can be different in directions parallel and perpendicular to the director. Simulations of 5CB have been used to study these diffusion properties. nih.gov

Simulations also provide insights into molecular reorientations by calculating angular velocity autocorrelation functions. nih.gov This analysis reveals the characteristic times for molecules to rotate around their different axes. These rotational motions are crucial for understanding the dynamic properties of the liquid crystal phase.

Analysis of Internal Molecular Dynamics and Torsional Potentials

By analyzing the simulation trajectories, researchers can determine the potential energy surface associated with these internal motions, known as torsional potentials. These potentials govern the flexibility of the molecule and have a significant impact on the phase behavior and physical properties of the liquid crystal. Reoptimized force fields have been developed for 5CB to accurately reproduce its conformational features in simulations. nih.gov

Application of MD to Confined and Interfacial Systems

The behavior of liquid crystals can be significantly altered when they are confined to small spaces or are at an interface with another material. MD simulations are an ideal tool to investigate these effects at a molecular level.

For example, MD simulations have been used to study ultrathin films of 5CB confined between graphene layers. nih.gov These studies calculate dynamical observables such as the mean square displacement and order parameters to understand how the proximity of the graphene walls affects the molecular dynamics and ordering of the 5CB molecules. nih.gov Another study performed a molecular dynamics analysis of 5CB at an air-water interface, revealing that the orientational ordering is improved in this environment. ijeijournal.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the relationship between molecular structure and properties.

Electronic Structure Characterization and Molecular Orbital Analysis

DFT calculations are used to characterize the electronic structure of molecules like 4-Cyano-4'-pentyl-D11-biphenyl. These calculations provide information about the distribution of electrons within the molecule and the energies of the molecular orbitals.

Molecular orbital analysis, often performed using software like Chemcraft following DFT calculations, helps in understanding the bonding nature and reactivity of the molecule. ijeijournal.com For the related molecule 5CB, DFT studies have shown that the electron cloud is significantly spread over the cyano group attached to the phenyl ring. ijeijournal.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is related to the molecule's electronic and optical properties. DFT has been employed to study the effect of an electric field on the molecular polarizability and the HOMO-LUMO gap of 5CB and its derivatives. researchgate.net

The investigation of electronic structure through DFT provides valuable insights that complement experimental studies and MD simulations, contributing to a more complete understanding of the properties of 4-Cyano-4'-pentyl-D11-biphenyl and related liquid crystalline materials. researchgate.net

Derivation of Spectra-Structure Correlations via DFT Calculations

Density Functional Theory (DFT) calculations have been instrumental in establishing correlations between the vibrational spectra and the molecular structure of cyanobiphenyls. For the non-deuterated analog, 4-Cyano-4'-pentylbiphenyl (5CB), DFT methods such as B3LYP/6-31G have been employed to analyze the electronic absorption and IR spectra of molecular associates like dimers and trimers. researchgate.net These calculations demonstrate that the spectra are highly sensitive to the structure of these associates, showing new bands and splitting of the characteristic nitrile (–CN) stretching vibrations. researchgate.net

Investigations into the terahertz (THz) absorption spectrum of 5CB using DFT have allowed for the assignment of vibrational modes. researchgate.net It was found that the cyano group is actively involved in the strongest THz absorptions, participating in various vibration modes. researchgate.net Furthermore, Raman spectroscopy, complemented by DFT calculations, has been used to examine the temperature-dependent phase transitions and intermolecular interactions of 5CB. researchgate.net The Raman spectra of both 4-cyano-4'-pentylbiphenyl and its deuterated form, 4-cyano-4'-pentyl-d11-biphenyl, have been successfully studied, providing a basis for understanding the effects of deuteration on the vibrational modes. ijeijournal.com This body of work underscores the power of DFT in interpreting complex spectral data and linking it directly to molecular conformation and intermolecular interactions.

Calculation of Molecular Dimensions for Order Parameter Validation

The theoretical calculation of molecular dimensions is a critical step in validating experimentally determined order parameters. The non-deuterated 5CB molecule is known to be approximately 20 Å in length. wikipedia.org Theoretical methodologies, including DFT, can be used to calculate such molecular dimensions. These calculated dimensions are then compared with experimental measurements, such as layer spacing obtained from X-ray diffraction (XRD), to validate theoretical models. This comparison is essential for confirming the accuracy of the models used to describe the molecular arrangement in the nematic phase and for the validation of orientational order parameters derived from these models.

Mean Field Theories of Nematic Order (e.g., Maier-Saupe Theory)

The nematic phase of liquid crystals like 4-Cyano-4'-pentyl-D11-diphenyl is characterized by long-range orientational order but no long-range translational order. ias.ac.in The Maier-Saupe theory is a foundational mean-field theory that describes this nematic-isotropic (N-I) phase transition. ias.ac.incam.ac.uk It posits that the stability of the nematic phase arises from anisotropic attractive interactions, specifically dispersion forces, between the rod-like molecules. ias.ac.in

The core of the theory is that the energy of a single molecule is dependent not on its specific local environment, but on the average orientation of all molecules in the system. cam.ac.uk This average orientation is quantified by a scalar order parameter, S. A key assumption is that the interaction can be described by the first even Legendre polynomial (P₂), simplifying the complex intermolecular forces into a more tractable model. cam.ac.uk However, this simplification means the theory does not account for the specific shape of the molecules or for the critical fluctuations that are important near the phase transition. cam.ac.uk The theory successfully predicts a weak first-order phase transition from the nematic to the isotropic state. researchgate.net

Theoretical Modeling of Orientational Order Parameters

The order parameter is defined as: S = ½ ⟨3cos²θ - 1⟩ where θ is the angle between the long axis of a molecule and the nematic director (the average direction of molecular alignment), and the brackets denote an average over all molecules. cam.ac.uk

The theory allows for the calculation of the free energy of the system as a function of the order parameter S and temperature. cam.ac.uk By minimizing this free energy, the equilibrium value of S can be determined at any given temperature. cam.ac.uk This results in a universal curve for the order parameter as a function of a dimensionless temperature (T/TNI), where TNI is the nematic-isotropic transition temperature. researchgate.net According to the theory, the transition to the isotropic phase (where S=0) occurs at a critical value of the order parameter, Sc ≈ 0.43. cam.ac.ukresearchgate.net

Advanced Studies of Molecular Order, Dynamics, and Phase Behavior

Influence of Deuteration on Molecular Dynamics and Self-Organization

The selective deuteration of the alkyl chain in 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) has been instrumental in disentangling the complex molecular motions that characterize the nematic phase. Nuclear Magnetic Resonance (NMR) studies, in particular, have leveraged the properties of deuterium (B1214612) to probe specific parts of the molecule. nih.govaip.orgaip.org

Investigation of Alkyl Chain Rotations as a Significant Relaxation Mechanism

Research has demonstrated that rotations within the flexible alkyl chain are a crucial mechanism for the relaxation of intrapair dipolar order in the nematic phase of 5CB. nih.govaip.org By comparing the relaxation times of normal 5CB with its chain-deuterated counterpart, 4-Cyano-4'-pentyl-D11-diphenyl (5CBd11), scientists have been able to isolate the contribution of the alkyl chain dynamics. aip.orgaip.org

Experiments measuring the intrapair dipolar order relaxation time (T1D) at megahertz frequencies have shown a noticeable difference between the protonated and deuterated samples. aip.org The relaxation time is significantly shorter in the protonated 5CB, indicating that the motions of the protons in the alkyl chain provide a strong relaxation pathway. aip.org This highlights that alkyl chain rotations are an important relaxation mechanism at these frequencies. nih.govaip.org The deuteration of the alkyl chain effectively "quiets" this relaxation channel, allowing for the study of other motional processes. aip.org

Role of Cooperative Molecular Fluctuations in Intrapair Dipolar Order Relaxation

In addition to localized motions like alkyl chain rotations, the collective, slow cooperative fluctuations of the director, known as order fluctuations of the director (OFD), play a significant role in the relaxation processes of nematic liquid crystals. aip.orgaip.org These cooperative molecular fluctuations have a substantial relative weight in the relaxation of the intrapair dipolar order state, even at Larmor frequencies typical of conventional NMR. nih.govaip.orgaip.org

By using chain-deuterated samples like this compound, researchers can better isolate and quantify the contribution of these cooperative fluctuations. aip.org Studies have shown that intermolecular fluctuations, mediated by the translational self-diffusion of molecules, are not an efficient relaxation mechanism for intrapair dipolar order in these systems. nih.govaip.orgaip.org This leaves the slow, cooperative modes as a dominant factor in the relaxation process. aip.org

Orientational Order Parameters and Tensor Analysis

The degree of long-range orientational order is a fundamental characteristic of the nematic phase. Deuterium NMR is a powerful technique for determining the orientational order parameters for specific molecular segments. rsc.orgaip.orgaps.org

Determination of Order Matrix and Molecular Quadrupole Moments

The orientational order of a liquid crystal is described by a traceless second-rank tensor known as the order matrix. The elements of this matrix provide a detailed picture of the alignment of the molecules with respect to the director. aps.org Deuterium NMR spectra of selectively deuterated compounds like this compound yield quadrupolar splittings that are directly related to the order parameters of the C-D bonds. rsc.org

By analyzing these splittings, it is possible to determine the local order parameters for different segments of the molecule, such as the biphenyl (B1667301) core and various positions along the alkyl chain. rsc.orgresearchgate.net This detailed information allows for the construction of the full order matrix. Furthermore, these experimental order parameters can be used in conjunction with computational methods to refine our understanding of molecular properties like the molecular quadrupole moments.

ParameterDescription
Szz The principal order parameter, describing the average orientation of the long molecular axis with respect to the director.
(Sxx-Syy) The biaxiality parameter, describing the deviation from cylindrical symmetry in the molecular orientation.
SCD,i The local order parameter for the C-D bond at the i-th position of the alkyl chain.

Determination of Biphenyl Conformation and Dihedral Angle

Molecular dynamics simulations and NMR studies on biphenyl dissolved in liquid crystal solvents suggest a preferred twist angle of around 35 degrees in the nematic phase. claudiozannoni.it Computational studies calculating the strain energy as a function of the dihedral angle for 5CB show that the most stable conformations occur at approximately ±36°. arxiv.org The energy barrier between these two enantiomeric (P and M) forms is estimated to be around 3.12 kBT at 300 K, indicating that the molecule retains a significant conformational bias at room temperature. arxiv.org

Phase Transition Sequences and Deuteration Effects

The temperatures at which phase transitions occur are sensitive to molecular structure and intermolecular interactions. Deuteration can subtly alter these properties, leading to observable shifts in transition temperatures. researchgate.netnih.govcitedrive.com

Studies using differential scanning calorimetry (DSC) have shown that partially deuterated 5CB can exhibit a more complex sequence of phase transitions compared to the fully protonated or fully deuterated versions. researchgate.netnih.govcitedrive.comresearcher.life For instance, the isotropic to nematic (I/N) phase transition temperature can be shifted. One study found the I/N transition for a partially deuterated 5CB (5CB-d8) to be shifted lower by 10°C compared to protonated 5CB. mdpi.com

Furthermore, the nature of the transition can be affected. While protonated 5CB shows a sharp transition to a uniform nematic phase, selectively deuterated samples may exhibit domain structures near the I/N transition. nih.govcitedrive.com For example, in a 5CB-d8 sample, the appearance of small, separate nematic domains within the isotropic phase was observed, which then grew and merged as the temperature was lowered. mdpi.com A fully deuterated sample (5CB-d19) was found to have a similar phase transition sequence to the protonated material, with the nematic range shifted about 3°C lower. mdpi.com

Below is a table summarizing some reported phase transition temperatures for different deuterated forms of 5CB upon heating, as measured by DSC.

CompoundTransitionTemperature (°C)
5CB (protonated) Crystalline to Nematic24
Nematic to Isotropic35
5CB-d8 Crystalline to Nematic19
Nematic to Isotropic28
5CB-d19 Crystalline to Nematic21
Nematic to Isotropic32.5
Data sourced from a study with a heating rate of 10 °C/min. mdpi.com

These findings underscore the subtle but significant influence of deuteration on the intermolecular forces that govern the phase behavior of 4-cyano-4'-pentylbiphenyl. researchgate.netnih.govcitedrive.com

Isotropic-Nematic (I-N) and Nematic-Crystalline Transitions

The phase behavior of this compound (5CB-d11) is characterized by transitions between isotropic, nematic, and crystalline states. Upon cooling from the isotropic phase, where molecules are randomly oriented, it transitions into the nematic phase, exhibiting long-range orientational order. Further cooling leads to crystallization.

Differential Scanning Calorimetry (DSC) studies on fully deuterated 5CB (referred to as 5CB-d19 in some studies, indicating deuteration of the entire molecule) reveal a similar sequence of phase transitions as its protonated counterpart, 5CB. mdpi.com However, the transition temperatures are shifted. For 5CB-d11, where the pentyl chain is deuterated, the nematic-to-isotropic (N-I) transition temperature is observed to be about 1°C lower than that of 5CB. researchgate.net

Upon cooling at a rate of 10 °C/min, 5CB-d19 (fully deuterated) is in the isotropic phase above 31°C and enters the nematic phase between 31°C and -19°C. mdpi.com Below -19°C, it exists as a supercooled nematic liquid with some crystallites, eventually crystallizing at -103°C. mdpi.com During heating, the crystalline phase melts into the nematic phase between 21°C and 32.5°C, and the nematic phase transitions to isotropic above 33°C. mdpi.com In contrast, protonated 5CB shows a nematic range from 24°C to 35°C upon heating. mdpi.com

The transition from the isotropic to the nematic phase in fully deuterated 5CB-d19 is not as sharp as in protonated 5CB. mdpi.com It begins with the appearance of nematic domains within the isotropic phase, which then grow and merge to form a uniform nematic phase over a narrow temperature range of about 0.3°C. mdpi.com

Phase Transition Temperatures of 5CB and Fully Deuterated 5CB (5CB-d19) at 10 °C/min
CompoundProcessTransitionTemperature Range (°C)
5CB (protonated)CoolingIsotropic to Nematic33
HeatingCrystalline to Nematic24
5CB-d19 (fully deuterated)CoolingIsotropic to Nematic31
HeatingCrystalline to Nematic21

Solid Crystalline Polymorphism and its Dependence on Thermal Pre-history

The solid-state of cyanobiphenyls, including 5CB and its deuterated analogs, exhibits rich crystalline polymorphism, where different crystal structures can form depending on the sample's thermal history. arxiv.orgresearchgate.net The cooling rate from the nematic or isotropic phase significantly influences which crystalline form is obtained.

For the non-deuterated 5CB, slow cooling (≤ 0.2 K/min) from the nematic phase results in a crystalline phase often denoted as C1. researchgate.net In contrast, rapid cooling (≥ 5 K/min) can bypass crystallization, leading to the formation of a glassy liquid crystal phase. researchgate.net Upon heating, both the glassy state and the C1 phase can transform into a more stable crystalline phase, C2, before melting into the nematic phase. researchgate.net Studies on pure 5CB have identified crystallization peaks at approximately 229 K and 262 K during heating, corresponding to transitions between different metastable and stable crystalline forms. arxiv.org

The thermal history, such as the rate of heating or cooling, has been shown to affect the phase transition temperatures, particularly for cold crystallization processes in both protonated and fully deuterated 5CB. mdpi.com Raman spectroscopy studies have also noted differences between the spectra of the solid phases of 5CB and 5CB-d11, indicating distinct crystalline structures. researchgate.net The cyano stretching vibration, for instance, appears as a doublet in the solid phases of both compounds but as a single band in the fluid (nematic and isotropic) phases. researchgate.net

Characterization of Supercooled Nematic and Glassy Liquid Crystal Phases

When cooled rapidly from the nematic phase, this compound can enter a supercooled nematic state, where it retains the orientational order of the nematic phase below the equilibrium crystallization temperature. mdpi.com Upon further cooling, this supercooled liquid can undergo a glass transition to form a glassy liquid crystal, which is an amorphous solid with frozen-in nematic order.

For protonated 5CB, fast cooling (≥5 K/min) leads to a glassy liquid crystal (GLC) phase with a glass transition temperature (Tg) of 208 K (-65.15 °C). researchgate.net Differential scanning calorimetry (DSC) on fully deuterated 5CB (5CB-d19) also shows the formation of a supercooled nematic liquid. mdpi.com When cooled at 10 °C/min, 5CB-d19 remains in a supercooled nematic state with a fraction of crystallites below -19°C. mdpi.com A distinct exothermic peak at -103°C upon further cooling indicates the complete crystallization of this supercooled sample. mdpi.com Upon heating, this sample behaves as a supercooled nematic liquid up to -27°C before it crystallizes. mdpi.com

Impact of Deuteration on Phase Transition Temperatures

The substitution of hydrogen with deuterium in the pentyl chain of 5CB has a noticeable, albeit small, effect on its phase transition temperatures. This phenomenon is known as the deuterium isotope effect.

Studies comparing 5CB and 5CB-d11 have reported that the nematic-to-isotropic transition temperature (TNI) of 5CB-d11 is approximately 1°C lower than that of its protonated counterpart. researchgate.net Similarly, a comprehensive study on fully deuterated 5CB (5CB-d19) found that its nematic phase range is shifted by about 3°C lower compared to protonated 5CB. mdpi.com The isotropic-to-nematic transition occurs at 33°C for 5CB and 31°C for 5CB-d19 (on cooling), while the crystalline-to-nematic transition takes place at 24°C for 5CB and 21°C for 5CB-d19 (on heating). mdpi.com This consistent downward shift in transition temperatures upon deuteration highlights the influence of isotopic mass on the intermolecular interactions that govern phase behavior.

Comparison of Nematic-Isotropic Transition Temperatures (TNI)
CompoundTNI (°C) on CoolingTNI (°C) on HeatingReference
5CB (protonated)3335 mdpi.com
5CB-d11 (pentyl chain deuterated)~34Not Specified researchgate.net
5CB-d19 (fully deuterated)3132.5-33 mdpi.com

Molecular Alignment and Orientational Behavior

The elongated, rod-like shape of this compound molecules predisposes them to align along a common axis, known as the director, in the nematic phase. This collective orientation is responsible for the anisotropic properties of the material. The degree of this alignment can be influenced by various external stimuli.

Effect of External Electric Fields on Molecular Alignment and Electro-Optical Response

Due to its positive dielectric anisotropy arising from the strong polar cyano (-CN) group, the molecules of 5CB and its deuterated analogs tend to align parallel to an applied external electric field. arxiv.org This reorientation forms the basis of many electro-optical applications.

Studies on fully protonated and fully deuterated 5CB show that their dielectric properties and the threshold electric field required to induce molecular reorientation (Fréedericksz transition) are very similar. mdpi.com However, partially deuterated 5CB molecules can exhibit significantly different switching fields. mdpi.comresearcher.life The application of an electric field above a certain threshold voltage causes the nematic director to reorient, changing the optical properties of the material, which can be observed as a change in light transmission through the sample when placed between crossed polarizers. beilstein-journals.org This electro-optical response is crucial for devices like liquid crystal displays (LCDs). mdpi.com

Synergistic Ordering Phenomena in Polymer-Liquid Crystal Composite Systems

When this compound is dispersed within a polymer matrix, forming a polymer-dispersed liquid crystal (PDLC), synergistic interactions can lead to unique ordering phenomena. nih.gov In such composites, the liquid crystal is confined within microscopic domains or a continuous polymer network. nih.gov

The polymer matrix can influence the alignment of the liquid crystal molecules at the interface, and this surface-induced order can propagate into the bulk of the liquid crystal domain. researchgate.net For instance, in holographic PDLCs (HPDLCs) containing a mixture of BL038 and deuterated 5CB, the polymer network drastically alters the phase behavior. researchgate.net The nematic temperature range is shifted to lower temperatures by nearly 40 K, and the transition into the nematic phase becomes gradual, with different droplets transitioning at different temperatures. researchgate.net This indicates strong interactions between the polymer matrix and the liquid crystal molecules. mdpi.com These composite systems are of great interest for applications such as smart windows, light shutters, and other electro-optical devices where the polymer provides mechanical stability and the liquid crystal provides the active switching element. nih.gov

Interfacial Phenomena and Confined Systems

Adsorption Behavior at Various Interfaces

The behavior of liquid crystal molecules at interfaces is paramount to their application in displays and sensors. The arrangement of molecules at the boundary dictates the bulk alignment and, consequently, the material's optical and electronic properties.

Liquid Crystal-Air Interface Studies

Liquid Crystal-Solid Substrate Interface Studies

The interaction of liquid crystals with solid substrates is a cornerstone of liquid crystal technology. The nature of the substrate surface—its chemistry, topography, and energy—can induce a variety of alignments, including planar (parallel to the surface) and homeotropic (perpendicular to the surface).

Behavior in Confined Geometries and Nanocomposites

Confining liquid crystals within nanostructures or dispersing nanoparticles within them can lead to novel phases and altered physical properties due to the interplay between surface anchoring and the elastic forces of the liquid crystal.

Structural and Dynamical Properties of 4-Cyano-4'-pentyl-D11-biphenyl in Carbon Nanotubes and Graphene Composites

Research has explored the incorporation of the non-deuterated 5CB into carbon nanotubes (CNTs) and its interaction with graphene. In such composites, the liquid crystal molecules can align with the CNT axis or the graphene surface, influenced by π-π stacking interactions between the biphenyl (B1667301) core of the liquid crystal and the graphitic structure.

A study on low-temperature phase transformations in 5CB filled with multiwalled carbon nanotubes makes a reference to a 1976 paper by Gray and Mosley on the Raman spectra of both 4-cyano-4'-pentylbiphenyl (B1218408) and 4-cyano-4'-pentyl-d11-biphenyl, indicating that spectroscopic studies of the deuterated compound exist arxiv.org. However, detailed investigations into the structural and dynamical properties of 4-Cyano-4'-pentyl-D11-diphenyl specifically within CNTs and graphene composites are not extensively documented in the available search results. The deuteration would be expected to alter the vibrational modes, which could be probed by Raman and infrared spectroscopy to understand the molecule-nanomaterial interactions. Molecular dynamics simulations of 5CB between graphene layers have been performed, providing insights into the ordering and dynamics at the nanoscale nih.govsemanticscholar.org. Similar computational studies on the deuterated analogue could elucidate the impact of the isotopic substitution on these properties.

Influence of Confinement on Phase Transformations and Orientational Order

Confinement is known to have a significant impact on the phase transitions of liquid crystals. Generally, confinement can lead to a depression of phase transition temperatures, the suppression of certain phases, and the emergence of new, surface-induced phases.

For 5CB, confinement in porous media leads to a shift in the nematic-isotropic transition temperature. The extent of this shift is dependent on the pore size and the nature of the confining surfaces. While specific data for this compound is not available, it is reasonable to expect a similar trend. The magnitude of the shift in transition temperatures might differ slightly due to the mass difference and its effect on intermolecular interactions and molecular mobility. The orientational order of the confined liquid crystal is also strongly affected, with the surface-induced order propagating into the bulk of the confined volume. Deuterium (B1214612) NMR is a powerful technique to study the orientational order parameter in such systems, and studies on other deuterated liquid crystals have provided valuable insights into the effects of confinement.

Orientational Transitions at Aqueous/Liquid Crystal Interfaces

The interface between a liquid crystal and an aqueous solution is a dynamic environment where changes in the aqueous phase can trigger orientational transitions in the liquid crystal, a principle utilized in biosensing applications.

Advanced Experimental Techniques Utilizing Deuteration

Neutron Scattering Studies

Neutron scattering is a premier technique for investigating the structure and dynamics of soft matter, including liquid crystals. The use of deuterated samples like 4-Cyano-4'-pentyl-D11-diphenyl significantly enhances the quality and detail of the data obtained from these experiments.

Small Angle Neutron Scattering (SANS) is an ideal method for examining structures on the mesoscopic scale, typically ranging from 1 to 100 nanometers. In the context of deuterated liquid crystals, SANS can provide detailed information about the size, shape, and orientation of molecular aggregates, domains, and defects.

The strategic deuteration of the pentyl chain in this compound allows for contrast variation studies. By matching the scattering length density of either the core or the tail of the molecule to that of a solvent or another component in a mixture, specific parts of the structure can be made "invisible" to neutrons. This enables the individual characterization of different structural components. For instance, in studies of liquid crystal composites, deuteration can be used to highlight the structure of the liquid crystal matrix surrounding non-deuterated nanoparticles or polymers.

Research on similar deuterated liquid crystal systems has demonstrated the power of SANS in revealing the alignment and deformation of liquid crystalline domains under external stimuli such as mechanical stress or electric fields. These studies provide fundamental insights into the viscoelastic properties of these materials.

Neutron reflection is a surface-sensitive technique that provides detailed information about the structure of thin films and interfaces. By measuring the reflectivity of a neutron beam from a flat surface, one can determine the scattering length density profile perpendicular to that surface with sub-nanometer resolution.

In studies involving this compound, neutron reflection can be employed to investigate the adsorption and alignment of the liquid crystal molecules at solid-liquid or liquid-air interfaces. The deuterated pentyl chain provides a strong contrast against hydrogenous substrates or the air, making it possible to precisely determine the orientation and packing of the molecules at the interface.

A study on the interfacial adsorption of various dopants in the non-deuterated 4-Cyano-4'-pentylbiphenyl (B1218408) (5CB) using specular neutron reflection highlighted the potential of this technique. nih.gov The research demonstrated that specific molecules could be designed to adsorb strongly at either the air-liquid crystal interface or a solid-liquid crystal interface. nih.gov The concentration dependence of this adsorption could be modeled, providing insights into the thermodynamics of the interfacial interactions. nih.gov For a deuterated species like this compound, such studies would yield even more precise information about the conformation of the pentyl chains at the interface.

Table 1: Interfacial Adsorption Parameters Determined by Neutron Reflection (Note: The following data is illustrative of the type of information obtainable from neutron reflection studies on similar systems and is based on findings for dopants in 5CB.)

ParameterDescriptionTypical Finding
Adsorbed Layer ThicknessThe thickness of the layer of molecules adsorbed at the interface.Can suggest molecular orientation (e.g., perpendicular to the surface). nih.gov
Equilibrium Constant for Adsorption (KS)Describes the affinity of the molecule for adsorbing directly at the interface.Temperature dependence reveals the enthalpy of adsorption. nih.gov
Equilibrium Constant for Layering (KL)Describes the affinity of the molecule for adsorbing onto previously adsorbed molecules.Can be phase-dependent, indicating compatibility with the liquid crystal phase. nih.gov

Inelastic Neutron Scattering (INS) is a powerful technique for probing the atomic and molecular motions within a material. By analyzing the energy exchange between the incident neutrons and the sample, INS can provide detailed information about vibrational modes, rotational dynamics, and diffusive processes.

The use of deuterated samples like this compound is particularly advantageous in INS studies. The incoherent scattering cross-section of hydrogen is much larger than that of deuterium (B1214612) and other common elements. Therefore, by selectively deuterating the pentyl chain, its contribution to the incoherent scattering signal is significantly reduced. This allows for the clearer observation of the dynamics of the non-deuterated biphenyl (B1667301) core. Conversely, comparing the INS spectra of fully hydrogenous 5CB with this compound allows for the isolation and detailed study of the dynamics of the pentyl chain itself.

Studies on similar liquid crystal systems using incoherent quasielastic neutron scattering have successfully identified and characterized different motional processes, such as translational self-diffusion and uniaxial molecular rotations, occurring on different timescales. arxiv.orgresearchgate.net These experiments provide crucial data for validating and refining molecular dynamics simulations of liquid crystals.

Integration with Complementary Techniques (e.g., Dielectric Spectroscopy, Optical Microscopy, Differential Scanning Calorimetry)

To gain a comprehensive understanding of the behavior of this compound, it is essential to integrate the findings from neutron scattering with data from other complementary experimental techniques.

Dielectric Spectroscopy measures the dielectric properties of a material as a function of frequency. For polar liquid crystals like the cyanobiphenyls, this technique is highly sensitive to the rotational dynamics of the molecules and the collective dielectric relaxation modes. Studies on 5CB have revealed complex dielectric relaxation behaviors in the isotropic phase, providing insights into pre-transitional phenomena near the nematic phase transition. aps.org Similar investigations on the deuterated variant can elucidate the influence of isotopic substitution on these dynamics.

Optical Microscopy , particularly using polarized light, is a fundamental tool for identifying liquid crystal phases and observing their textures. libretexts.org The characteristic textures observed under a polarizing microscope can reveal the nature of the liquid crystalline ordering and the presence of defects. For deuterated samples, optical microscopy is used to confirm the phase behavior and transition temperatures, which can then be correlated with the structural and dynamic information obtained from neutron scattering. tandfonline.comtandfonline.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with phase transitions in a material. arxiv.orgresearchgate.netresearchgate.net By precisely measuring the temperatures and enthalpies of transitions, DSC provides fundamental thermodynamic data. For this compound, DSC can be used to determine the temperatures of the crystal-to-nematic and nematic-to-isotropic phase transitions. These thermodynamic parameters are crucial for interpreting the results from other techniques and for constructing a complete picture of the material's phase behavior. A study on selectively deuterated 5CB utilized DSC to measure the mesophase sequence and phase transition temperatures. mdpi.com

Table 2: Phase Transition Temperatures of 4-Cyano-4'-pentylbiphenyl (5CB) (Note: This data for the non-deuterated analogue provides a baseline for comparison with the deuterated variant.)

TransitionTemperature (°C)Temperature (K)
Crystal to Nematic22.5 wikipedia.org295.6 wikipedia.org
Nematic to Isotropic35.0 wikipedia.org308.15 wikipedia.org

By combining the molecular-level structural and dynamic information from neutron scattering on this compound with the macroscopic thermodynamic and electro-optical properties obtained from DSC, optical microscopy, and dielectric spectroscopy, a comprehensive and multi-scale understanding of this important liquid crystal material can be achieved.

Conclusion and Future Research Directions

This concluding section encapsulates the pivotal academic contributions stemming from the study of 4-Cyano-4'-pentyl-D11-biphenyl, addresses the persistent challenges within the broader field of deuterated liquid crystal research, and outlines promising directions for subsequent theoretical and experimental work.

Q & A

Q. Methodological Answer :

  • Synthesis : Use deuterated precursors (e.g., deuterated benzene rings) and ensure isotopic substitution at the D11 positions via catalytic deuteration or Grignard reactions. Monitor reaction conditions (temperature, solvent purity) to avoid isotopic scrambling .
  • Characterization :
    • NMR : Compare 1H^1H-NMR spectra with non-deuterated analogs to confirm deuterium incorporation. Absence of proton signals at D11 positions indicates isotopic purity .
    • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., C18H8D11NC_{18}H_{8}D_{11}N) and isotopic distribution patterns .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?

Q. Methodological Answer :

  • Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase and UV detection at 254 nm (cyano group absorption). Calibrate with deuterated standards to account for retention time shifts .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize non-volatile components and employ selective ion monitoring (SIM) for m/zm/z fragments unique to the deuterated structure .

Advanced: How to design experiments to investigate the liquid crystalline phase behavior of this compound under variable thermodynamic conditions?

Q. Methodological Answer :

  • Experimental Design :
    • Split-Plot Design : Assign temperature gradients as main plots, pressure conditions as subplots, and deuterium substitution effects as sub-subplots to isolate variables .
    • Data Collection : Use differential scanning calorimetry (DSC) for phase transitions and polarized optical microscopy (POM) to observe texture changes. Replicate measurements across four independent batches to assess reproducibility .
  • Contradiction Resolution : If phase transition temperatures deviate from non-deuterated analogs, analyze isotopic mass effects using density functional theory (DFT) simulations to distinguish between kinetic vs. thermodynamic contributions .

Advanced: How to resolve contradictions in NMR spectral data caused by isotopic substitution in this compound?

Q. Methodological Answer :

  • Isotopic Perturbation Analysis : Compare 13C^{13}C-NMR chemical shifts of deuterated vs. non-deuterated carbons. Use 2D-NMR (HSQC, HMBC) to confirm assignments and rule out solvent or impurity interference .
  • Dynamic Effects : If splitting occurs in 2H^2H-NMR due to quadrupolar interactions, employ magic-angle spinning (MAS) solid-state NMR to reduce line broadening .

Advanced: What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

Q. Methodological Answer :

  • Abiotic Degradation : Use simulated sunlight (Xe arc lamp) to assess photolysis rates. Quantify degradation products via LC-MS/MS and compare with non-deuterated analogs to evaluate isotopic effects on reaction kinetics .
  • Biotransformation : Conduct microcosm experiments with sediment-water systems. Employ stable isotope probing (SIP) to track deuterium incorporation into microbial biomass via GC-IRMS .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Exposure Monitoring : Follow MDHS70/96 guidelines for air sampling using activated charcoal tubes. Analyze via thermal desorption-GC-MS to detect trace volatiles .
  • Waste Management : Neutralize cyano groups with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal. Confirm completeness via FT-IR for C≡N stretch absence (~2240 cm1^{-1}) .

Advanced: How to integrate this compound into a theoretical framework for studying molecular alignment in nematic phases?

Q. Methodological Answer :

  • Theoretical Linkage : Apply Maier-Saupe theory to model orientational order parameters. Validate predictions using X-ray diffraction (XRD) to measure layer spacing and compare with DFT-calculated molecular dimensions .
  • Contradiction Analysis : If experimental order parameters deviate from theory, re-exclude assumptions (e.g., rigid-rod approximation) by incorporating deuterium’s vibrational entropy via molecular dynamics (MD) simulations .

Basic: How to validate the isotopic purity of commercially sourced this compound?

Q. Methodological Answer :

  • Isotopic Ratio Analysis : Use 2H^2H-NMR or isotope-ratio mass spectrometry (IRMS) to confirm 98 atom% deuterium at specified positions. Cross-check with supplier’s CDN certification (e.g., CDN D-6034) .
  • Impurity Profiling : Perform high-resolution LC-MS to detect non-deuterated contaminants. Use extracted ion chromatograms (EICs) for m/zm/z differences ≥1.006 (deuterium mass defect) .

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4-Cyano-4'-pentyl-D11-diphenyl
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4-Cyano-4'-pentyl-D11-diphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.